CAY10441 - 221529-58-4

CAY10441

Catalog Number: EVT-281324
CAS Number: 221529-58-4
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CAY10441 (CAY10441) is a synthetic compound developed for research purposes. [] It is classified as a potent and selective antagonist of the prostacyclin (IP) receptor. [] This receptor is a key component of the prostacyclin signaling pathway, which plays crucial roles in various physiological processes, including inflammation, vascular tone regulation, and platelet aggregation. [] [] [] [] Researchers utilize CAY10441 to block IP receptor activation, allowing them to investigate the specific roles of the prostacyclin pathway in diverse biological systems and disease models.

Iloprost

  • Compound Description: Iloprost is a synthetic analog of prostacyclin (PGI2), acting as a potent agonist at the IP receptor. [, , , , , , , , , ] It is known to induce vasodilation, inhibit platelet aggregation, and influence cell proliferation. [, , , , , , ]
  • Relevance: Iloprost is often used in conjunction with CAY10441 to investigate the role of the IP receptor in various physiological processes. [, , , , , , ] By comparing the effects of iloprost in the presence and absence of CAY10441, researchers can confirm if observed effects are mediated through the IP receptor.

Carbaprostacyclin

  • Compound Description: Carbaprostacyclin is another stable analog of prostacyclin (PGI2) that acts as an agonist at the IP receptor. [, , ] Like iloprost, it exerts vasodilatory effects and influences cellular processes like DNA synthesis and proliferation. [, , ]
  • Relevance: Similar to iloprost, carbaprostacyclin is used in research to activate the IP receptor. [, ] Studies often compare its effects to those of CAY10441 to dissect the role of IP receptor activation in various cellular responses.

Cicaprost

  • Compound Description: Cicaprost is a synthetic analog of prostacyclin (PGI2) acting as a selective agonist at the IP receptor. [, , , ] It is known for its vasodilatory properties and its ability to influence cellular processes like cAMP synthesis. [, , ]
  • Relevance: Cicaprost is another tool used to investigate the role of IP receptor activation. [, , , ] Its effects can be contrasted with those of CAY10441 to confirm the specific involvement of the IP receptor in cellular and physiological responses.

RO1138452

  • Compound Description: RO1138452 is a competitive and selective antagonist of the IP receptor, similar to CAY10441. [, , ]
  • Relevance: RO1138452 is structurally distinct from CAY10441 but exhibits a comparable pharmacological profile, making it a valuable tool for confirming the specificity of CAY10441's effects in various studies. [, , ]

Beraprost Sodium

  • Compound Description: Beraprost Sodium is a stable analog of prostacyclin (PGI2) that acts as an agonist at the IP receptor. [] It is recognized for its vasodilatory effects, particularly in the context of retinal microcirculation. []
  • Relevance: Similar to other prostacyclin analogs, beraprost sodium helps investigate IP receptor-mediated vasodilation, and its effects can be studied in conjunction with CAY10441 to confirm the specific involvement of the IP receptor. []

Prostaglandin E2 (PGE2)

  • Compound Description: Prostaglandin E2 (PGE2) is a prostanoid that exerts diverse physiological effects by acting on four distinct E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. [, , ] While it plays a role in inflammation and pain, its effects on platelet function are complex, involving both enhancement and inhibition mediated through different EP receptors. [, , ]
  • Relevance: Although PGE2 does not directly interact with the IP receptor, its signaling pathways can intersect with those of prostacyclin. [, , ] Studies often investigate the interplay between PGE2 and IP receptor agonists/antagonists like CAY10441 to understand their combined effects on various physiological processes.

Additional Related Compounds:

  • ONO-1301: A novel long-acting prostacyclin agonist that induces angiogenesis. [] Its effects are mediated by the IP receptor and can be blocked by CAY10441.
  • APD811 (Ralinepag): A non-prostanoid IP receptor agonist with a long half-life, developed for pulmonary arterial hypertension. [] Its antiproliferative and vasorelaxant properties are compared to other prostacyclin analogs, highlighting the potential of targeting the IP receptor.
  • MRE-269 (Selexipag-active metabolite): The active metabolite of Selexipag, a selective IP receptor agonist used to treat pulmonary arterial hypertension. [, ] Similar to APD811, it demonstrates the therapeutic potential of targeting the IP receptor for cardiovascular diseases.
  • Treprostinil: A stable prostacyclin analog and a potent agonist of the IP receptor, used in the treatment of pulmonary arterial hypertension. [, ] Studies comparing its effects with CAY10441 and other IP receptor agonists help elucidate the receptor's role in vascular smooth muscle cell function.
Source and Classification

RO1138452 was developed as part of a series of compounds aimed at targeting the prostacyclin receptor due to its involvement in cardiovascular diseases and pain mechanisms. It is classified as a prostaglandin receptor antagonist with a specific focus on the IP receptor. The compound has been studied extensively for its pharmacological properties and mechanisms of action, particularly in relation to pain relief and anti-inflammatory effects .

Synthesis Analysis

The synthesis of RO1138452 involves multiple steps that include the construction of its imidazoline core structure. The synthetic pathway typically begins with the formation of the imidazoline ring, followed by the introduction of various substituents that enhance its receptor affinity and selectivity.

Key parameters in the synthesis process include:

  • Reagents: Specific reagents are employed to facilitate the formation of the imidazoline structure.
  • Conditions: The reactions are often conducted under controlled temperatures and pressures to optimize yield and purity.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are utilized to ensure the final product meets purity standards (≥98%) .
Molecular Structure Analysis

RO1138452 has a molecular formula of C19H23N3OHClC_{19}H_{23}N_{3}O\cdot HCl with a molecular weight of 345.87 g/mol. Its structure features an imidazoline ring, which is crucial for its interaction with the prostacyclin receptor.

Structural Characteristics

  • Imidazoline Core: This component is essential for binding affinity to the IP receptor.
  • Substituents: The presence of various aromatic and aliphatic groups enhances its biological activity and selectivity .

Structural Data

  • InChI Key: OYPSAMWVIBGRMV-UHFFFAOYSA-N
  • SMILES Notation: CC(C)OC1=CC=C(CC2=CC=C(NC3=NCCN3)C=C2)C=C1.Cl
Chemical Reactions Analysis

RO1138452 primarily functions as an antagonist by inhibiting the activation of the IP receptor, which is involved in several signaling pathways related to pain and inflammation. The compound exhibits a pseudo-irreversible binding mechanism, allowing for sustained antagonistic effects even after dissociation from the receptor.

Key Reactions

  • Inhibition of cAMP Accumulation: RO1138452 effectively inhibits carbaprostacyclin-induced cyclic adenosine monophosphate (cAMP) accumulation in cell lines expressing the human IP receptor, demonstrating its antagonistic action .
  • Binding Affinity: It shows significant binding affinity with pKi values around 8.3, indicating strong interaction with the IP receptor while displaying minimal affinity for other prostanoid receptors .
Mechanism of Action

The mechanism by which RO1138452 exerts its effects involves competitive antagonism at the prostacyclin IP receptor. By blocking this receptor, RO1138452 prevents prostacyclin from exerting its vasodilatory and anti-inflammatory effects.

Detailed Mechanism

  • Receptor Interaction: Upon administration, RO1138452 binds to the IP receptor, preventing prostacyclin from activating downstream signaling pathways that typically lead to vasodilation and inhibition of platelet aggregation.
  • Physiological Impact: This antagonism results in reduced pain signaling and inflammation, making it a candidate for therapeutic use in conditions such as arthritis or other inflammatory disorders .
Physical and Chemical Properties Analysis

RO1138452 exhibits several important physical and chemical properties:

  • Solubility: Soluble in organic solvents but requires specific conditions for optimal solubility in aqueous environments.
  • Stability: The compound is stable under standard laboratory conditions but should be stored in desiccated environments to prevent degradation .
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within expected ranges for similar compounds.
Applications

The primary applications of RO1138452 lie within pharmacology, particularly in research focused on pain management and inflammatory diseases. Its selective antagonism at the IP receptor positions it as a potential therapeutic agent for:

  • Pain Relief: Demonstrated analgesic effects in animal models suggest utility in treating chronic pain conditions.
  • Anti-inflammatory Treatments: Its ability to modulate inflammatory responses makes it relevant for conditions like arthritis or other inflammatory disorders .
  • Cardiovascular Research: Given its role in modulating vascular responses, it may also be studied further for implications in cardiovascular health.

Properties

CAS Number

221529-58-4

Product Name

RO1138452

IUPAC Name

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22)

InChI Key

GYYRMJMXXLJZAB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3

Solubility

Soluble in DMSO

Synonyms

(2-(4-(4-isopropoxybenzyl)-phenylamino) imidazoline)
CAY 10441
CAY-10441
CAY10441
RO1138452

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.